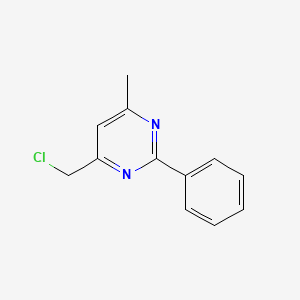

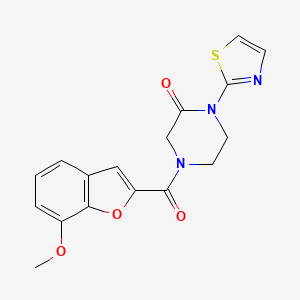

![molecular formula C6H11ClN2O B2761157 Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride CAS No. 1638333-57-9](/img/structure/B2761157.png)

Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride

Descripción general

Descripción

Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride is a chemical compound with the CAS Number: 1638333-57-9 . It has a molecular weight of 162.62 and its IUPAC name is (1R,5S)-3-azabicyclo [3.1.0]hexane-6-carboxamide hydrochloride . It is a white solid and should be stored at 0-8°C .

Synthesis Analysis

The synthesis of this compound involves a stereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This process can be conducted under low catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .Molecular Structure Analysis

The Inchi Code of this compound is 1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4+,5? . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is catalyzed by dirhodium(II) under low catalyst loadings .Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 162.62 . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

Research has shown that the molecular structure of analogs similar to Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride, such as endo- and exo-2,3-dimethoxy-N-[8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]-benzamide hydrochloride, has been determined through single-crystal X-ray diffraction techniques. These studies provide insights into the molecular geometry, density, and potential chemical behavior of these compounds (Collin, Evrard, & Durant, 1986).

Cognitive Deficits in Schizophrenia

A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, identified as a potential treatment for cognitive deficits in schizophrenia, shares structural features with Exo-3-azabicyclo[3.1.0]hexane derivatives. This compound demonstrates in vivo efficacy in improving cognitive performance, highlighting the therapeutic potential of such structures (Wishka et al., 2006).

Synthetic Routes and Chemical Synthesis

The development of synthetic routes to substituted 1-fluoro-1-cyclopropanecarboxylates involving Exo-3-azabicyclo[3.1.0]hexane derivatives demonstrates the compound's role in chemical synthesis. Such studies offer insights into the versatility of Exo-3-azabicyclo[3.1.0]hexane derivatives in producing pharmacologically relevant structures (Molchanov, Stepakov, Boitsov, & Kostikov, 2002).

Antibacterial Applications

Research into the synthesis of trovafloxacin, a broad-spectrum antibacterial, has utilized Exo-3-azabicyclo[3.1.0]hexane derivatives as key intermediates. This work underlines the importance of such compounds in the development of new antibiotics (Norris et al., 2000).

Mechanistic Studies and Chemical Reactions

Studies on the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems involving Exo-3-azabicyclo[3.1.0]hexane derivatives contribute to our understanding of chemical reaction mechanisms and provide a foundation for developing new synthetic methodologies (Sousa et al., 2010).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of Exo-3-azabicyclo[31It’s known that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design .

Mode of Action

The exact mode of action of Exo-3-azabicyclo[31It’s known that the formation of 3-azabicyclo[310]hexane derivatives involves a process called cyclopropanation . In this process, a carbon-carbon double bond is transformed into a cyclopropane ring, which is a key structural component of the 3-azabicyclo[3.1.0]hexane system .

Biochemical Pathways

The biochemical pathways affected by Exo-3-azabicyclo[31The synthesis of 3-azabicyclo[310]hexane derivatives is known to involve a process called cyclopropanation . This process could potentially affect various biochemical pathways depending on the specific targets of the compound.

Pharmacokinetics

The pharmacokinetics of Exo-3-azabicyclo[31It’s known that the compound is a solid at room temperature and should be stored at 0-8°c . These properties could potentially impact its bioavailability and pharmacokinetics.

Result of Action

The specific molecular and cellular effects of Exo-3-azabicyclo[31It’s known that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets . Therefore, the compound could potentially have a wide range of molecular and cellular effects depending on its specific targets.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Exo-3-azabicyclo[31It’s known that the compound should be stored at 0-8°c , suggesting that temperature could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4+,5?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQQAFDXAHVHN-FLGDEJNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)N)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2C(=O)N)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638333-57-9 | |

| Record name | rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

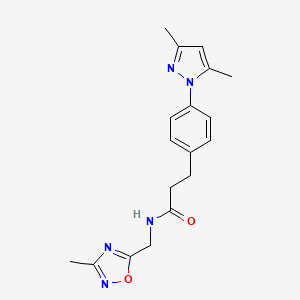

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)

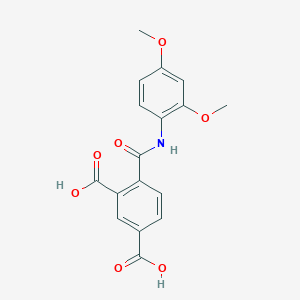

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)

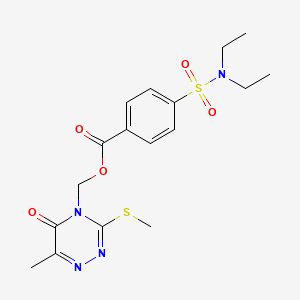

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

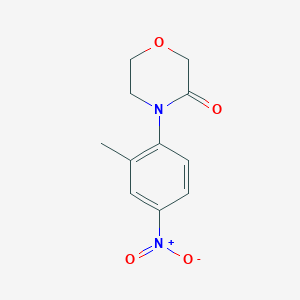

![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)

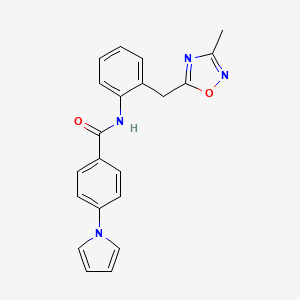

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)